molecular formula C22H28Br2S2 B1456360 2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole CAS No. 359017-65-5

2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole

Cat. No.: B1456360
CAS No.: 359017-65-5
M. Wt: 516.4 g/mol
InChI Key: AWYXKECIKVHBKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of novel regioregular poly(4,8-didodecylbenzo[1,2-b:4,5-b’]dithiophene), which is used as a semiconductor in organic thin-film transistors .

Mode of Action

It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may interact with its targets to facilitate electron transfer, a key process in semiconductors.

Result of Action

It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may contribute to the formation of structures that facilitate electron transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of 4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4,8-dioctylbenzo[1,2-b:4,5-b’]dithiophene
  • 2,6-Dibromo-4,8-didecylbenzo[1,2-b:4,5-b’]dithiophene
  • 2,6-Dibromo-4,8-didodecylbenzo[1,2-b:4,5-b’]dithiophene

Uniqueness

Compared to its analogs with different alkyl chain lengths, 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene offers a balance between solubility and electronic properties. The hexyl chains provide sufficient solubility in organic solvents, which is crucial for solution processing techniques used in the fabrication of electronic devices .

Properties

IUPAC Name

2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Br2S2/c1-3-5-7-9-11-15-17-13-19(23)26-22(17)16(12-10-8-6-4-2)18-14-20(24)25-21(15)18/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXKECIKVHBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735930
Record name 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359017-65-5
Record name 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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